1-(Pyrrolidin-3-yl)piperidine

Description

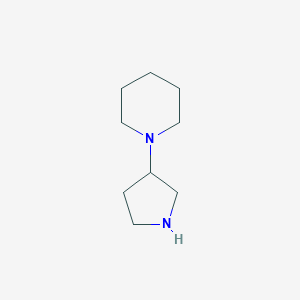

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyrrolidin-3-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZQCTWJDFNRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629760 | |

| Record name | 1-(Pyrrolidin-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184970-32-9, 591781-02-1 | |

| Record name | 1-(Pyrrolidin-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Pyrrolidinyl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 591781-02-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(Pyrrolidin-3-yl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-(pyrrolidin-3-yl)piperidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details two primary and effective strategies for its synthesis: Reductive Amination and Nucleophilic Substitution. Each pathway is presented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Core Synthetic Pathways

Two principal routes have been identified for the synthesis of this compound, each commencing from readily available starting materials and employing robust chemical transformations. Both methods involve the use of an N-Boc protecting group on the pyrrolidine ring to ensure regioselectivity and facilitate purification, followed by a final deprotection step to yield the target compound.

The two pathways are:

-

Reductive Amination Pathway: This approach involves the direct coupling of N-Boc-3-pyrrolidinone with piperidine via reductive amination, a reliable method for C-N bond formation.

-

Nucleophilic Substitution Pathway: This strategy entails the activation of the 3-hydroxyl group of a protected pyrrolidinol derivative, followed by nucleophilic displacement with piperidine.

The selection of a particular pathway may depend on factors such as the availability of starting materials, desired scale, and laboratory-specific capabilities.

Pathway 1: Reductive Amination

This pathway offers a direct and efficient method for the synthesis of the protected intermediate, tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate, from N-Boc-3-pyrrolidinone and piperidine. The subsequent removal of the Boc protecting group yields the final product.

Experimental Protocol: Reductive Amination

Step 1: Synthesis of tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate

To a solution of N-Boc-3-pyrrolidinone (1.0 eq.) and piperidine (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) is added in portions at room temperature. The reaction mixture is stirred for 2-24 hours. Upon completion, the reaction is quenched with a mild aqueous base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography.

Step 2: Deprotection of tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate

The purified N-Boc protected intermediate (1.0 eq.) is dissolved in a suitable solvent like dichloromethane or methanol. An excess of a strong acid, such as trifluoroacetic acid (TFA, 2-10 eq.) or a 4M solution of HCl in dioxane (5-10 eq.), is added, and the mixture is stirred at room temperature for 1-4 hours. After the reaction is complete, the solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base to yield the free amine, this compound.

Quantitative Data: Reductive Amination Pathway

| Step | Transformation | Starting Materials | Key Reagents | Product | Yield (%) | Purity (%) |

| 1 | Reductive Amination | N-Boc-3-pyrrolidinone, Piperidine | Sodium triacetoxyborohydride | tert-Butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate | 60-80 | >95 |

| 2 | N-Boc Deprotection | tert-Butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate | Trifluoroacetic acid or HCl in Dioxane | This compound | 90-99 | >98 |

Reductive Amination Workflow

Caption: Reductive amination synthesis pathway.

Pathway 2: Nucleophilic Substitution

This alternative pathway involves the conversion of the hydroxyl group of N-Boc-3-pyrrolidinol into a good leaving group, typically a mesylate, followed by nucleophilic substitution with piperidine.

Experimental Protocol: Nucleophilic Substitution

Step 1: Mesylation of N-Boc-3-pyrrolidinol

(R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere and cooled to 0°C. Triethylamine (1.5 eq.) is added, followed by the slow addition of methanesulfonyl chloride (1.2 eq.). The reaction is stirred at 0°C for one hour and then at room temperature for an additional 2-3 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with DCM. The combined organic layers are washed, dried, and concentrated to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with Piperidine

The crude (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine (1.0 eq.) is dissolved in a suitable polar aprotic solvent such as DMF or acetonitrile. Piperidine (1.5-2.0 eq.) and a base such as potassium carbonate (2.0 eq.) are added. The mixture is heated to a temperature ranging from 60 to 100°C and stirred until the reaction is complete, as monitored by TLC or LC-MS. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by flash column chromatography.

Step 3: N-Boc Deprotection

The deprotection of the resulting tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate is carried out using the same procedure as described in Step 2 of the Reductive Amination Pathway.[1]

Quantitative Data: Nucleophilic Substitution Pathway

| Step | Transformation | Starting Materials | Key Reagents | Product | Yield (%) | Purity (%) |

| 1 | Mesylation | (R)-(-)-N-Boc-3-pyrrolidinol | Methanesulfonyl chloride, Triethylamine | (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine | 95-99 | Crude |

| 2 | Nucleophilic Substitution | (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine, Piperidine | Potassium carbonate | tert-Butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate | 70-85 | >95 |

| 3 | N-Boc Deprotection | tert-Butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate | Trifluoroacetic acid or HCl in Dioxane | This compound | 90-99 | >98 |

Nucleophilic Substitution Workflow

Caption: Nucleophilic substitution synthesis pathway.

Conclusion

The synthesis of this compound can be effectively achieved through either a reductive amination or a nucleophilic substitution pathway. Both routes are high-yielding and produce the target molecule with high purity. The choice of synthesis will depend on the specific requirements of the research, including the availability of starting materials and the desired scale of the reaction. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize this important building block for their drug discovery and development programs.

References

The Evolving Landscape of 1-(Pyrrolidin-3-yl)piperidine Derivatives: A Technical Overview of Their Biological Activity

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of 1-(Pyrrolidin-3-yl)piperidine derivatives, with a primary focus on their role as C-C chemokine receptor type 5 (CCR5) antagonists for the potential treatment of HIV-1 infection. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, virology, and pharmacology.

The this compound scaffold has emerged as a promising framework in the design of novel therapeutic agents. Its unique three-dimensional structure allows for precise interactions with various biological targets. Notably, derivatives of this core structure have demonstrated potent inhibitory activity against CCR5, a key co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.

Quantitative Analysis of Biological Activity

The biological efficacy of this compound and its closely related 1,3,4-trisubstituted pyrrolidine derivatives has been quantified through rigorous in vitro assays. The following tables summarize key data from seminal studies, providing a comparative overview of their CCR5 binding affinity and antiviral activity.

Table 1: CCR5 Receptor Binding Affinity of 1,3,4-Trisubstituted Pyrrolidine Derivatives

| Compound | R | R' | R'' | CCR5 Binding IC50 (nM)[1] |

| 1 | H | H | H | 1.8 |

| 2a | 4-F | H | H | 1.8 |

| 2b | 3-F | H | H | 1.8 |

| 2c | 2-F | H | H | 3.5 |

| 2d | 3,4-diF | H | H | 1.8 |

| 2e | 4-CF3 | H | H | 1.8 |

| 2f | 4-CN | H | H | 1.8 |

| 2g | 4-pyridyl | H | H | 1.8 |

| 2h | 3-pyridyl | H | H | 1.8 |

| 2i | 2-pyridyl | H | H | 1.8 |

| 3a | H | O | H | >1000 |

| 3b | H | S | H | 180 |

| 3c | H | SO2 | H | 1.8 |

| 4a | H | H | OH (R) | 1.8 |

| 4b | H | H | OH (S) | 1.8 |

| 5a | H | H | F | 1.8 |

| 5b | H | H | F2 | 1.8 |

IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the CCR5 receptor.

Table 2: Antiviral Activity of 1,3,4-Trisubstituted Pyrrolidine Derivatives against HIV-1

| Compound | R | R' | R'' | Antiviral IC95 (nM)[1] |

| 1 | H | H | H | 50 |

| 2a | 4-F | H | H | 50 |

| 2b | 3-F | H | H | 50 |

| 2c | 2-F | H | H | 100 |

| 2d | 3,4-diF | H | H | 50 |

| 2e | 4-CF3 | H | H | 50 |

| 2f | 4-CN | H | H | 50 |

| 2g | 4-pyridyl | H | H | 50 |

| 2h | 3-pyridyl | H | H | 50 |

| 2i | 2-pyridyl | H | H | 50 |

| 3a | H | O | H | >1000 |

| 3b | H | S | H | >1000 |

| 3c | H | SO2 | H | 50 |

| 4a | H | H | OH (R) | 50 |

| 4b | H | H | OH (S) | 50 |

| 5a | H | H | F | 50 |

| 5b | H | H | F2 | 50 |

IC95 values represent the concentration of the compound required to inhibit 95% of viral replication in a cell-based assay.

Experimental Protocols

The characterization of these derivatives involves a series of standardized and specialized experimental procedures.

CCR5 Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.[2][3]

-

Cell Preparation: HEK293T cells are transiently transfected to express the human CCR5 receptor.[3]

-

Assay Setup: In a 96-well plate, a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α or [125I]-RANTES) is added to each well.[2]

-

Compound Addition: The test compounds are serially diluted and added to the wells.

-

Incubation: The plate is incubated to allow for competitive binding between the test compound and the radioligand to the CCR5 receptor.

-

Detection: The amount of bound radioligand is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of radioligand binding (IC50) is calculated.[2]

Anti-HIV-1 Activity Assay (PBMC)

This assay measures the ability of a compound to prevent the replication of R5-tropic HIV-1 in susceptible cells.[3]

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated.

-

Compound Treatment: The stimulated PBMCs are plated in a 96-well plate and treated with serial dilutions of the test compound.

-

Infection: A standardized amount of an R5-tropic HIV-1 laboratory strain (e.g., BaL) is added to each well.[3]

-

Incubation: The cells are cultured for 5-7 days to allow for viral replication.[3]

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Quantification of Viral Replication: The amount of HIV-1 p24 antigen or reverse transcriptase activity in the supernatant is measured as an indicator of viral replication.[3]

-

Data Analysis: The percentage of viral inhibition is plotted against the log concentration of the test compound to determine the IC95 value.

Pharmacokinetic Studies in Rats and Dogs

Pharmacokinetic profiles of promising lead compounds are evaluated in animal models to assess their absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

Animal Models: Studies are typically conducted in male Sprague-Dawley rats and Beagle dogs.

-

Dosing: The test compound is administered intravenously (IV) and orally (PO) at specific dosages.

-

Blood Sampling: Blood samples are collected at various time points post-administration.

-

Plasma Analysis: The concentration of the test compound in the plasma is determined using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Parameter Calculation: Key parameters including clearance (Cl), volume of distribution (Vdss), half-life (t1/2), and oral bioavailability (%F) are calculated from the plasma concentration-time data.

Visualizing the Mechanisms and Workflows

To better illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

The above diagram illustrates the process of HIV-1 entry into a host cell, which is initiated by the binding of the viral envelope protein gp120 to the CD4 receptor. This is followed by a conformational change in gp120, enabling it to bind to the CCR5 co-receptor, which ultimately leads to membrane fusion and viral entry. This compound derivatives act as CCR5 antagonists by binding to the CCR5 co-receptor and preventing its interaction with gp120, thereby blocking viral entry.

This workflow outlines the key stages in the preclinical evaluation of novel this compound derivatives as CCR5 antagonists. The process begins with the synthesis of the compounds, followed by a series of in vitro and in vivo assays to determine their binding affinity, antiviral potency, and pharmacokinetic properties. Promising candidates then undergo lead optimization to improve their overall profile before being considered for further preclinical development.

Conclusion

Derivatives based on the this compound scaffold represent a significant area of interest in the development of novel CCR5 antagonists for HIV-1 therapy. The data presented herein highlights the potent anti-HIV-1 activity of these compounds. The detailed experimental protocols and visualized workflows provide a framework for the continued research and development of this promising class of molecules. Further optimization of their pharmacokinetic and safety profiles will be critical in advancing these compounds towards clinical evaluation.

References

- 1. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Pharmacological Profile of 1-(Pyrrolidin-3-yl)piperidine: An Overview of a Scaffold with Therapeutic Potential

Disclaimer: As of December 2025, a comprehensive pharmacological profile for the specific compound 1-(Pyrrolidin-3-yl)piperidine is not available in the public scientific literature. Extensive searches for receptor binding data, functional activity, and in vivo studies related to this molecule did not yield specific quantitative results. Therefore, this technical guide will provide an overview of the pharmacological importance of its constituent chemical motifs, the piperidine and pyrrolidine rings, which are prevalent in a vast array of biologically active compounds. This guide also outlines a general experimental workflow for the pharmacological characterization of a novel compound with this scaffold.

Introduction to Piperidine and Pyrrolidine Scaffolds in Drug Discovery

The piperidine and pyrrolidine rings are saturated nitrogen-containing heterocycles that are considered "privileged scaffolds" in medicinal chemistry.[1][2] Their three-dimensional structures and ability to engage in various molecular interactions make them ideal components for the design of therapeutic agents targeting a wide range of biological entities.

Piperidine Derivatives: The piperidine moiety is a six-membered heterocycle found in numerous pharmaceuticals and natural alkaloids.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

-

Central Nervous System (CNS) Activity: Many antipsychotics, analgesics (e.g., morphine and its derivatives), and drugs for Alzheimer's disease contain a piperidine ring.[3][4]

-

Antimicrobial and Antiviral Properties: Certain piperidine derivatives have shown efficacy as antibacterial, antifungal, and antiviral agents.[3][5]

-

Anticancer Activity: The piperidine scaffold is present in several anticancer drugs, where it contributes to the molecule's ability to interact with specific targets in cancer cells.[5]

-

Other Therapeutic Areas: Piperidine derivatives have also been explored for their potential as anti-diabetic, anti-inflammatory, and anti-malarial agents.[3]

Pyrrolidine Derivatives: The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is another cornerstone in drug discovery.[6][7] It is a key component of the amino acid proline and is found in many natural products and synthetic drugs.[7] The pharmacological activities associated with pyrrolidine derivatives include:

-

Antimicrobial and Antiviral Effects: Similar to piperidines, pyrrolidine-containing compounds have been investigated for their antibacterial, antifungal, and antiviral properties.[6]

-

Anticancer and Anti-inflammatory Potential: Numerous pyrrolidine derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines and their ability to modulate inflammatory pathways.[6]

-

Enzyme Inhibition: The pyrrolidine scaffold is a common feature in inhibitors of various enzymes, contributing to the treatment of a range of diseases.[6]

Given that this compound incorporates both of these pharmacologically significant scaffolds, it represents a molecule of interest for potential therapeutic applications. However, without specific experimental data, its pharmacological profile remains speculative.

General Experimental Workflow for Pharmacological Profiling

The characterization of a novel compound like this compound would typically follow a multi-stage screening process to determine its biological activity. This workflow is designed to first identify potential biological targets and then to characterize the nature and potency of the interaction.

Methodologies for Key Experiments

Due to the absence of specific data for this compound, the following are generalized protocols for the types of experiments that would be necessary to determine its pharmacological profile.

3.1. Receptor Binding Assays

These assays are designed to measure the affinity of a compound for a specific receptor.[8][9]

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of receptors.

-

General Protocol (Radioligand Binding Assay):

-

Preparation of Receptor Source: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter, corresponding to the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

3.2. Functional Cell-Based Assays

These assays measure the biological effect of a compound after it binds to a receptor.[10][11]

-

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at a target receptor and to quantify its potency (EC50 or IC50) and efficacy (Emax).

-

General Protocol (e.g., cAMP Assay for a Gs-coupled GPCR):

-

Cell Culture: A cell line stably expressing the target receptor is cultured.

-

Compound Treatment: The cells are treated with varying concentrations of this compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular concentration of a second messenger (in this case, cyclic AMP) is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-

Data Analysis: A dose-response curve is generated by plotting the second messenger levels against the log concentration of the test compound to determine the EC50/IC50 and Emax.

-

Quantitative Data Summary

As no quantitative data for this compound is available, the following tables are presented as templates for how such data would be structured.

Table 1: Receptor Binding Affinity of this compound

| Receptor Target | Radioligand | Ki (nM) |

| e.g., Dopamine D2 | [3H]Spiperone | Data not available |

| e.g., Serotonin 5-HT2A | [3H]Ketanserin | Data not available |

| e.g., Mu-Opioid Receptor | [3H]DAMGO | Data not available |

Table 2: Functional Activity of this compound

| Receptor Target | Assay Type | Functional Response | Potency (EC50/IC50, nM) | Efficacy (Emax, % of control) |

| e.g., Dopamine D2 | cAMP Assay | Data not available | Data not available | Data not available |

| e.g., Serotonin 5-HT2A | Calcium Flux Assay | Data not available | Data not available | Data not available |

| e.g., Mu-Opioid Receptor | [35S]GTPγS Binding | Data not available | Data not available | Data not available |

Conclusion

While the specific pharmacological profile of this compound remains to be elucidated, its chemical structure, containing both piperidine and pyrrolidine rings, places it in a class of compounds with immense therapeutic importance. The diverse biological activities of piperidine and pyrrolidine derivatives suggest that this compound could potentially interact with a variety of biological targets. Future research, following a systematic screening and characterization workflow as outlined above, is necessary to uncover the specific pharmacological properties of this compound and to determine its potential for development as a novel therapeutic agent.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 3. ijnrd.org [ijnrd.org]

- 4. tandfonline.com [tandfonline.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Functional Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. Cell-Based Assays Guide | Antibodies.com [antibodies.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(Pyrrolidin-3-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-(Pyrrolidin-3-yl)piperidine, a heterocyclic amine with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes known properties with predicted values derived from computational models. Detailed experimental protocols for determining key physicochemical parameters are provided to facilitate further research and characterization. This document is intended to serve as a foundational resource for scientists and researchers engaged in the study and development of novel therapeutics incorporating the pyrrolidin-piperidine scaffold.

Introduction

This compound is a bicyclic diamine featuring both a pyrrolidine and a piperidine ring system. These nitrogen-containing heterocycles are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The unique conformational properties and basicity of these rings contribute significantly to the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of the physicochemical properties of this compound is therefore essential for any research and development efforts involving this compound.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in determining its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known and predicted physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 154.25 g/mol | Santa Cruz Biotechnology[1] |

| Predicted pKa (most basic) | 10.5 ± 0.4 | ChemAxon[2][3] |

| Predicted logP | 0.85 ± 0.35 | ChemAxon[2][4] |

| Predicted Aqueous Solubility | LogS = -1.5 to -2.5 | ADMETLab[3] |

Note: Predicted values are generated using computational algorithms and should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Characterization

Accurate experimental determination of physicochemical properties is crucial for drug discovery and development. The following sections detail standard methodologies for measuring pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid or base in solution. For a basic compound like this compound, potentiometric titration is a robust method to determine the pKa of its conjugate acid.

Principle: A solution of the compound is titrated with a standardized acid solution. The pH of the solution is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at which half of the compound is in its ionized form.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized water or a suitable co-solvent to a known concentration (e.g., 10 mM).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a temperature-controlled vessel with a magnetic stirrer.

-

Titration: Add a standardized solution of hydrochloric acid (e.g., 0.1 M) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The logP is the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility at equilibrium.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the stock solution to a known volume of the n-octanol phase in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: Calculate the logP using the formula: logP = log ([Concentration in octanol] / [Concentration in aqueous phase])

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Several methods can be employed to measure thermodynamic solubility.

Principle: An excess of the compound is equilibrated with an aqueous buffer at a specific pH and temperature. The concentration of the dissolved compound in the supernatant is then determined.

Methodology (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of this compound to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a general experimental workflow for the determination of the key physicochemical properties of a compound.

Caption: A generalized workflow for the experimental determination of pKa, logP, and solubility.

Representative Signaling Pathway

While the specific biological targets of this compound are not yet elucidated, compounds containing the piperidine scaffold are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified, representative GPCR signaling pathway that could potentially be modulated by such a compound.

References

Methodological & Application

Application Note: A Proposed One-Pot Synthesis of 1-(Pyrrolidin-3-yl)piperidine

Introduction

The 1-(Pyrrolidin-3-yl)piperidine scaffold is a significant structural motif in medicinal chemistry and drug discovery. The constituent pyrrolidine and piperidine rings are prevalent in a vast array of biologically active compounds and natural products.[1][2][3] The combination of these two saturated heterocyclic rings can lead to compounds with interesting pharmacological profiles, making them attractive targets for the development of novel therapeutics. This application note details a proposed one-pot synthesis of this compound via a reductive amination pathway, offering a potentially efficient and streamlined route to this valuable building block.

Principle

This proposed one-pot synthesis involves the direct reductive amination of N-Boc-3-pyrrolidinone with piperidine. The reaction proceeds through the in-situ formation of an enamine or iminium ion intermediate, which is then reduced by a mild reducing agent, sodium triacetoxyborohydride, to yield the N-Boc protected product. A final deprotection step under acidic conditions affords the target compound, this compound. The one-pot nature of this procedure, combining the coupling and reduction steps, minimizes handling and purification of intermediates, potentially leading to improved overall efficiency.

Proposed Experimental Protocol

Materials:

-

N-Boc-3-pyrrolidinone (1.0 eq)

-

Piperidine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl) in diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and purification

Procedure:

-

To a dry round-bottom flask under an argon atmosphere, add N-Boc-3-pyrrolidinone (1.0 eq) and anhydrous dichloromethane.

-

Stir the solution at room temperature until the starting material is fully dissolved.

-

Add piperidine (1.2 eq) to the solution and stir the reaction mixture at room temperature for 1 hour.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-1-(pyrrolidin-3-yl)piperidine.

-

Purify the crude product by flash column chromatography on silica gel.

-

For the deprotection step, dissolve the purified N-Boc protected intermediate in a minimal amount of dichloromethane and add 1 M HCl in diethyl ether.

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the solvent under reduced pressure to yield the hydrochloride salt of this compound.

Data Presentation

Table 1: Proposed Quantitative Data for the One-Pot Synthesis of this compound

| Parameter | N-Boc-1-(pyrrolidin-3-yl)piperidine | This compound HCl |

| Molecular Formula | C₁₄H₂₆N₂O₂ | C₉H₁₉ClN₂ |

| Molecular Weight | 254.37 g/mol | 190.71 g/mol |

| Theoretical Yield | Based on 1.0 eq of N-Boc-3-pyrrolidinone | Based on the yield of the protected intermediate |

| Expected Yield | 75-85% | >95% (for the deprotection step) |

| Purity (by HPLC) | >95% | >98% |

| Appearance | Colorless oil | White to off-white solid |

Note: The values presented in this table are hypothetical and are intended to represent expected outcomes for this proposed synthesis. Actual results may vary.

Visualizations

Caption: Experimental workflow for the proposed one-pot synthesis.

Caption: Proposed reaction pathway for the synthesis.

Conclusion

This application note outlines a feasible and efficient one-pot protocol for the synthesis of this compound. By leveraging a reductive amination strategy, this method has the potential to simplify the production of this important chemical building block. The proposed protocol is designed to be accessible to researchers in both academic and industrial settings, facilitating further exploration of the pharmacological potential of its derivatives. While the presented data is hypothetical, it provides a strong foundation for the practical implementation and optimization of this synthetic route.

References

Application Notes and Protocols: The 1-(Pyrrolidin-3-yl)piperidine Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(Pyrrolidin-3-yl)piperidine moiety is a valuable scaffold in modern medicinal chemistry, recognized for its utility in the design of potent and selective ligands for various biological targets. This bicyclic system, consisting of a pyrrolidine ring substituted at the 3-position with a piperidine ring, offers a unique three-dimensional architecture that can be strategically modified to optimize pharmacological properties. Its rigid structure allows for precise orientation of substituents to interact with target proteins, while the presence of two basic nitrogen atoms provides opportunities for modulating physicochemical properties such as solubility and pKa. This scaffold has shown particular promise in the development of agents targeting the central nervous system (CNS), including muscarinic acetylcholine receptors.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully employed as a core structural element in the development of selective muscarinic receptor antagonists. Specifically, it has been investigated as a bioisosteric replacement for a piperidine core in a series of M5 muscarinic acetylcholine receptor (mAChR) antagonists.[1] The M5 receptor is a G-protein coupled receptor (GPCR) implicated in various neurological disorders, making it an attractive therapeutic target.[1]

Derivatives of the this compound scaffold have been synthesized and evaluated for their potency and selectivity against the five muscarinic receptor subtypes (M1-M5). These studies have demonstrated that modifications to the pyrrolidine and piperidine rings, as well as the nature of the amide substituent, can significantly influence binding affinity and selectivity.[1]

Quantitative Data Summary

The following tables summarize the in vitro activity of a series of this compound derivatives as M5 muscarinic receptor antagonists. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Table 1: In Vitro Potency of this compound Amide Derivatives at the Human M5 Receptor [1]

| Compound ID | R Group (Amide Substituent) | hM5 IC50 (nM) |

| 12a | 2-fluoro-5-methoxyphenyl | 130 |

| 12b | 2-chloro-5-methoxyphenyl | 110 |

| 12c | 2,5-difluorophenyl | 200 |

| 12d | 2,5-dichlorophenyl | 110 |

| 12e | 2-fluoro-5-chlorophenyl | 130 |

| 12f | 2-chloro-5-fluorophenyl | 110 |

Table 2: Muscarinic Receptor Subtype Selectivity Profile of Selected this compound Derivatives [1]

| Compound ID | hM1 IC50 (nM) | hM2 IC50 (nM) | hM3 IC50 (nM) | hM4 IC50 (nM) | hM5 IC50 (nM) |

| 12b | >10000 | 1600 | 1300 | 1800 | 110 |

| 12d | >10000 | 1800 | 1400 | 2000 | 110 |

Experimental Protocols

Protocol 1: General Synthesis of this compound Amide Derivatives[1]

This protocol describes a general method for the synthesis of this compound amide derivatives, which are potent M5 muscarinic receptor antagonists.

Step 1: Synthesis of tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate

-

To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) and piperidine (1.2 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add sodium triacetoxyborohydride (1.5 eq) portionwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate.

Step 2: Boc Deprotection

-

Dissolve tert-butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (10 eq).

-

Stir the solution at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to yield this compound dihydrochloride as a solid.

Step 3: Amide Coupling

-

To a solution of this compound dihydrochloride (1.0 eq) and the desired carboxylic acid (1.1 eq) in dimethylformamide (DMF, 0.1 M), add N,N-diisopropylethylamine (DIPEA, 4.0 eq).

-

Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.2 eq) to the mixture.

-

Stir the reaction at room temperature for 16 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final this compound amide derivative.

Protocol 2: Muscarinic Receptor Radioligand Binding Assay[2][3][4][5]

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human muscarinic M5 receptor.

Materials:

-

Cell membranes expressing the human M5 muscarinic receptor.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test compounds (this compound derivatives) at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

-

Reaction Mixture Preparation:

-

Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-NMS solution, and 100 µL of cell membrane suspension.

-

Non-specific Binding Wells: Add 50 µL of atropine solution, 50 µL of [³H]-NMS solution, and 100 µL of cell membrane suspension.

-

Test Compound Wells: Add 50 µL of the test compound dilution, 50 µL of [³H]-NMS solution, and 100 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Caption: Synthetic route to this compound amides.

Caption: M5 receptor signaling and point of antagonist intervention.

Caption: Workflow for the muscarinic receptor binding assay.

References

Application Note: HPLC-UV Method for Purity Analysis of 1-(Pyrrolidin-3-yl)piperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Pyrrolidin-3-yl)piperidine is a saturated heterocyclic compound featuring both a pyrrolidine and a piperidine ring. The purity assessment of such active pharmaceutical ingredients (APIs) and intermediates is a critical quality attribute in drug development and manufacturing.[1][2] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, reliable, and widely adopted technique for the purity analysis and quantification of pharmaceutical compounds.[1][2]

This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of purity for this compound. The analyte is a polar, basic compound, which can present challenges such as poor retention and peak tailing on traditional reversed-phase columns.[3][4] The described method addresses these challenges by utilizing a polar-endcapped C18 column and an acidic mobile phase to ensure good peak shape and adequate retention.[3][5] Since saturated amines like this compound lack a strong native chromophore, detection is performed at a low UV wavelength (210 nm) where peptide bonds and other functional groups exhibit some absorbance.[6]

Principle of Analysis

Reversed-phase HPLC separates analytes based on their hydrophobic interactions with a non-polar stationary phase.[7][8] A polar mobile phase is used to elute the compounds from the column. For polar basic compounds, controlling the mobile phase pH is crucial.[3] By maintaining an acidic pH, the amine functional groups in this compound are protonated. This protonation suppresses the undesirable interactions with residual silanols on the silica-based stationary phase, leading to improved peak symmetry and enhanced retention through hydrophobic interactions.[5] The UV detector measures the absorbance of the eluate, which is proportional to the concentration of the analyte, allowing for accurate quantification of purity by area percent.

Experimental Protocols

Instrumentation and Materials

-

Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

-

Data Acquisition: Chromatography Data System (CDS) software.

-

Chemicals:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Ultrapure water (18.2 MΩ·cm)

-

This compound reference standard and sample.

-

Chromatographic Conditions

The validated chromatographic conditions for the analysis are summarized in the table below. A gradient elution is employed to ensure elution of any less polar impurities and to clean the column after each injection.[3]

| Parameter | Condition |

| HPLC Column | Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% (v/v) TFA in Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |

| Gradient Program | 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18.1-22 min, 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Run Time | 22 minutes |

Preparation of Solutions

-

Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of ultrapure water. Mix thoroughly and degas.

-

Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.

-

Sample Diluent: A mixture of Water/Acetonitrile (95:5 v/v) is used as the diluent to ensure sample compatibility with the initial mobile phase conditions.

-

Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

-

Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 20 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

Analytical Procedure

-

System Preparation: Set up the HPLC system according to the conditions in the chromatographic conditions table. Purge all solvent lines to remove air bubbles.

-

Column Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

-

System Suitability Test (SST): Inject the Standard Solution in replicate (n=5). The system is deemed suitable for analysis if the SST parameters meet the predefined criteria (see Data Presentation section).

-

Sample Analysis: After passing the SST, inject the Sample Solution.

-

Data Processing: Integrate all peaks in the chromatogram with an area greater than 0.05% of the main peak area.

-

Purity Calculation: Calculate the purity of the sample using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

Data Presentation

Quantitative data from system suitability and method validation should be clearly structured for easy interpretation. The following tables present typical data for this method.

Table 1: System Suitability Test (SST) Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Retention Time (RT) | - | ~ 6.8 min |

| Tailing Factor (Tf) | ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | ≥ 2000 | 8500 |

| %RSD for Peak Area (n=5) | ≤ 2.0% | 0.8% |

| %RSD for Retention Time (n=5) | ≤ 1.0% | 0.2% |

Table 2: Summary of Method Validation (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 0.05 - 1.0 mg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (%RSD, n=6) | 0.95% |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.15 µg/mL |

| Specificity | No interference from blank or potential impurities |

Visualization

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. agilent.com [agilent.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 1-(Pyrrolidin-3-yl)piperidine in CNS Drug Discovery: A Scaffolding Perspective

For Researchers, Scientists, and Drug Development Professionals

The compound 1-(Pyrrolidin-3-yl)piperidine represents a fascinating scaffold for central nervous system (CNS) drug discovery, combining the structural features of both pyrrolidine and piperidine rings. These saturated heterocyclic motifs are prevalent in a vast number of biologically active compounds and approved drugs, valued for their ability to introduce three-dimensional complexity and desirable physicochemical properties into molecules, which can enhance interactions with biological targets and improve pharmacokinetic profiles.[1][2]

General Synthesis Strategies

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes in medicinal chemistry. A common approach involves the coupling of a suitably protected pyrrolidine derivative with a piperidine ring.

A potential synthetic workflow is outlined below:

A generalized synthetic approach to this compound.

Potential CNS Targets and Pharmacological Profile

The pyrrolidine-piperidine scaffold is a versatile framework that can be tailored to interact with a range of CNS receptors and enzymes. Based on the activities of structurally related compounds, this compound could be investigated for its affinity towards the following targets:

-

Serotonin (5-HT) Receptors: Various derivatives of pyrrolidine and piperidine have shown significant activity at different 5-HT receptor subtypes, which are implicated in mood disorders, anxiety, and migraine.[3][4]

-

Dopamine (D2) Receptors: The piperidine moiety is a common feature in many antipsychotic drugs that target dopamine receptors.

-

Sigma (σ) Receptors: Novel piperidine derivatives have been identified as potent sigma receptor ligands, suggesting a potential role in the treatment of psychosis and other neurological disorders.[3]

-

Opioid Receptors: The piperidine scaffold is a core component of many potent analgesics that act on opioid receptors.[5][6][7]

The pharmacological activity of derivatives can be finely tuned by introducing various substituents to either the pyrrolidine or piperidine rings.

Representative Pharmacological Data of Analogous Compounds

To illustrate the potential of this scaffold, the following table summarizes the binding affinities of representative piperidine and pyrrolidine derivatives for various CNS targets. Note: This data is for analogous compounds and not for this compound itself.

| Compound Class | Target Receptor | Binding Affinity (Ki, nM) | Reference Compound |

| Disubstituted Piperidines | Sigma (σ1) | 5.2 | Haloperidol |

| Dopamine (D2) | >10,000 | Haloperidol | |

| 4-(1-pyrrolidinyl) piperidine analogs | Opioid (μ) | Varies with substitution | Pethidine |

| 3-[2-(pyrrolidin-1-yl)ethyl]indoles | 5-HT1D | 1.5 | Sumatriptan |

| 5-HT1B | 245 | Sumatriptan |

Experimental Protocols

Detailed experimental protocols for the evaluation of CNS activity are crucial for drug discovery. Below are generalized protocols for key assays based on methodologies reported for similar compounds.

Radioligand Binding Assays

This protocol provides a general framework for determining the binding affinity of a test compound to a specific CNS receptor.

Workflow for a typical radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

-

Binding Reaction: In a multi-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors), and a range of concentrations of the test compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

To assess the potential therapeutic effects of a compound on the CNS, various animal models are employed. The following is a generalized protocol for the tail-flick test, a common assay for analgesic activity.

Protocol: Tail-Flick Test for Analgesia

-

Animal Acclimatization: Acclimate mice or rats to the testing environment and handling for several days before the experiment.

-

Baseline Latency: Measure the baseline tail-flick latency by focusing a beam of radiant heat on the animal's tail and recording the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.

-

Compound Administration: Administer the test compound (e.g., this compound derivative) or a vehicle control to the animals via a specific route (e.g., intraperitoneal injection).

-

Post-Treatment Latency: At predetermined time points after compound administration (e.g., 15, 30, 60, and 120 minutes), measure the tail-flick latency again.

-

Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point. Analyze the data for statistically significant differences between the test compound and vehicle control groups.

Signaling Pathway Modulation

The pyrrolidine-piperidine scaffold can influence various intracellular signaling pathways depending on the receptor it targets. For instance, if a derivative of this compound acts as an agonist at a G-protein coupled receptor (GPCR), it could trigger a cascade of downstream events.

A potential signaling cascade initiated by a GPCR agonist.

Conclusion

While specific data on this compound is limited in publicly accessible literature, its structural framework holds significant promise for the development of novel CNS therapeutics. The pyrrolidine-piperidine scaffold offers a versatile platform for designing ligands with high affinity and selectivity for various CNS targets. Further investigation into the synthesis and pharmacological evaluation of derivatives of this compound is warranted to explore its full potential in addressing unmet needs in the treatment of neurological and psychiatric disorders. The protocols and data presented for analogous compounds provide a valuable starting point for researchers entering this exciting area of drug discovery.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US6140347A - Azetidine, pyrrolidine and piperidine derivatives as 5-HT receptor agonists - Google Patents [patents.google.com]

- 4. EP0648767B1 - Piperdine and piperazine derivatives which affect the C.N.S. - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

Application Notes and Protocols for the N-Functionalization of 1-(Pyrrolidin-3-yl)piperidine

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(pyrrolidin-3-yl)piperidine scaffold is a significant structural motif in medicinal chemistry. It combines two key saturated N-heterocycles, the pyrrolidine and piperidine rings, which are prevalent in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] The functionalization of the nitrogen atoms within this scaffold is a critical strategy in drug discovery, allowing for the modulation of a compound's physicochemical properties, pharmacokinetic profile (ADME), potency, and selectivity for its biological target.[5][6]

This document provides detailed experimental protocols for the N-functionalization of the more sterically accessible and generally more nucleophilic piperidine nitrogen of this compound via three common and robust methods: Reductive Amination, N-Acylation, and Direct N-Alkylation.

General Considerations

The target molecule, this compound, possesses two secondary amine centers. The piperidine nitrogen is generally more basic and less sterically hindered than the pyrrolidine nitrogen, making it the more reactive site for many N-functionalization reactions. However, reaction conditions should be carefully controlled to minimize potential side reactions at the pyrrolidine nitrogen. For reactions requiring high temperatures or highly reactive electrophiles, protection of the pyrrolidine nitrogen may be considered, although the protocols below are designed to favor selective functionalization of the piperidine ring.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and mild method for forming C-N bonds. It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (STAB).[7][8] This method is often preferred due to its high selectivity and the avoidance of over-alkylation.[8]

Materials:

-

This compound

-

Aldehyde or Ketone (1.1 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.) and the selected aldehyde or ketone (1.1 eq.).

-

Dissolve the components in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions. The reaction may be mildly exothermic.

-

Continue to stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: N-Acylation with Carboxylic Acids or Acid Chlorides

N-acylation creates a robust amide bond and is fundamental in peptide synthesis and the development of small molecule drugs.[9][10] The reaction can be performed using an activated carboxylic acid (with coupling agents) or a more reactive acid chloride.

Materials:

-

This compound

-

Route A (Carboxylic Acid):

-

Carboxylic Acid (1.1 eq.)

-

Coupling Agent (e.g., HATU, HBTU) (1.2 eq.) or (EDC/HOBt) (1.2 eq. each)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or DCM

-

-

Route B (Acid Chloride):

-

Acid Chloride (1.1 eq.)

-

Base: Triethylamine (TEA) or Pyridine (1.5 eq.)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Procedure (Route A - Carboxylic Acid Coupling):

-

In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.) and the coupling agent(s) (1.2 eq.) in anhydrous DMF.

-

Stir the mixture for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

Add this compound (1.0 eq.) followed by DIPEA (2.0-3.0 eq.).

-

Stir the reaction at room temperature until completion (typically 2-12 hours), monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Procedure (Route B - Acid Chloride):

-

Dissolve this compound (1.0 eq.) and TEA (1.5 eq.) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.

-

Add the acid chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Protocol 3: Direct N-Alkylation with Alkyl Halides

This classical method involves the direct reaction of the amine with an alkyl halide via an SN2 mechanism.[11] While straightforward, it can be prone to over-alkylation, leading to the formation of quaternary ammonium salts.[8][12] Careful control of stoichiometry and reaction conditions is crucial.

Materials:

-

This compound

-

Alkyl Halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.1 eq.)

-

Base: Potassium carbonate (K₂CO₃) or DIPEA (1.5-2.0 eq.)

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF

-

Optional: Sodium iodide (NaI) (catalytic amount, for alkyl chlorides/bromides)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq.) and the base (e.g., K₂CO₃, 2.0 eq.) in anhydrous MeCN or DMF.

-

Add the alkyl halide (1.0-1.1 eq.) to the suspension. For less reactive halides, a catalytic amount of NaI can be added to facilitate the reaction.

-

Stir the mixture at room temperature or heat (e.g., 50-70 °C) as needed for the reaction to proceed. Monitor by TLC or LC-MS.

-

Upon completion, filter off the inorganic base if K₂CO₃ was used.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Presentation

The following tables provide representative, illustrative data for the N-functionalization of this compound based on the protocols described. Actual yields may vary depending on the specific substrate and reaction scale.

Table 1: Representative Data for Reductive Amination

| Aldehyde/Ketone | Product Structure | Illustrative Yield (%) | Illustrative Purity (%) |

|---|---|---|---|

| Benzaldehyde | N-Benzyl-1-(pyrrolidin-3-yl)piperidine | 85 | >98 |

| Cyclohexanone | N-Cyclohexyl-1-(pyrrolidin-3-yl)piperidine | 78 | >97 |

| 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-1-(pyrrolidin-3-yl)piperidine | 82 | >98 |

| Acetone | N-Isopropyl-1-(pyrrolidin-3-yl)piperidine | 75 | >95 |

Table 2: Representative Data for N-Acylation

| Acylating Agent | Product Structure | Illustrative Yield (%) | Illustrative Purity (%) |

|---|---|---|---|

| Benzoyl Chloride | N-Benzoyl-1-(pyrrolidin-3-yl)piperidine | 92 | >99 |

| Acetic Anhydride | N-Acetyl-1-(pyrrolidin-3-yl)piperidine | 95 | >99 |

| Phenylacetic Acid | N-(Phenylacetyl)-1-(pyrrolidin-3-yl)piperidine | 80 | >97 |

| Benzenesulfonyl Chloride | N-(Benzenesulfonyl)-1-(pyrrolidin-3-yl)piperidine | 88 | >98 |

Table 3: Representative Data for Direct N-Alkylation

| Alkyl Halide | Product Structure | Illustrative Yield (%) | Illustrative Purity (%) |

|---|---|---|---|

| Benzyl Bromide | N-Benzyl-1-(pyrrolidin-3-yl)piperidine | 70 | >95 |

| Ethyl Iodide | N-Ethyl-1-(pyrrolidin-3-yl)piperidine | 65 | >95 |

| Allyl Bromide | N-Allyl-1-(pyrrolidin-3-yl)piperidine | 72 | >96 |

Applications in Drug Development

The N-functionalization of the this compound core is a powerful tool for generating chemical diversity and optimizing drug candidates. The introduced N-substituent can serve several purposes:

-

Pharmacophore Elaboration: The substituent can be designed to interact with specific pockets or residues in a biological target (e.g., GPCRs, enzymes, ion channels), thereby increasing potency and selectivity.[13]

-

Modulation of Physicochemical Properties: The addition of polar or non-polar groups can fine-tune properties like solubility, lipophilicity (logP), and polar surface area (PSA), which are critical for oral absorption and cell permeability.

-

Improving Metabolic Stability: Functional groups can be introduced to block sites of metabolic degradation, thereby increasing the half-life and duration of action of a drug.

-

Vector for Targeting: The substituent can act as a handle for attaching larger moieties, such as imaging agents or cytotoxic payloads in targeted drug delivery systems.

The pyrrolidine and piperidine heterocycles are integral to a wide range of therapeutic agents, including those targeting the central nervous system (CNS), inflammation, and infectious diseases.[1][2][14] The synthetic flexibility offered by the protocols herein allows researchers to systematically explore the structure-activity relationships (SAR) of this valuable scaffold to develop novel and improved therapeutics.

References

- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. ajchem-a.com [ajchem-a.com]

Application Notes and Protocols for Intramolecular Cyclization Techniques in Pyrrolidine-Piperidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key intramolecular cyclization strategies for the synthesis of medicinally relevant pyrrolidine and piperidine scaffolds. The following sections include detailed experimental protocols, comparative data, and mechanistic diagrams to guide researchers in selecting and implementing the most suitable synthetic routes for their target molecules.

Palladium-Catalyzed Intramolecular Carboamination of Alkenes

Palladium-catalyzed intramolecular carboamination of unactivated alkenes represents a powerful method for the stereoselective synthesis of substituted pyrrolidines and piperidines. This transformation simultaneously forms a C-N and a C-C bond across an alkene, offering a rapid increase in molecular complexity. The reaction typically involves the coupling of an N-protected aminoalkene with an aryl or vinyl halide.

Data Presentation

| Entry | Substrate | Aryl/Vinyl Halide | Catalyst System | Solvent | Temp (°C) | Yield (%) | d.r. (cis:trans) | ee (%) | Reference |

| 1 | N-Boc-4-penten-1-amine | 2-Bromonaphthalene | Pd₂(dba)₃ / (R)-Siphos-PE | Toluene | 90 | 85 | - | 94 | [1] |

| 2 | N-Ts-4-penten-1-amine | Phenyl bromide | Pd(OAc)₂ / P(t-Bu)₃ | Dioxane | 100 | 78 | >20:1 | - | |

| 3 | N-Boc-5-hexen-1-amine | 1-Bromostyrene | Pd₂(dba)₃ / (S)-BINAP | Toluene | 100 | 72 | - | 90 | [1] |

| 4 | N-Ts-2-allyl-aniline | Iodobenzene | Pd(TFA)₂ / PPh₃ | Dioxane | 80 | 88 | - | - |

Experimental Protocols

General Procedure for Palladium-Catalyzed Intramolecular Carboamination:

To a flame-dried Schlenk tube equipped with a magnetic stir bar is added the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., (R)-Siphos-PE, 7.5 mol%), and the sodium tert-butoxide (2.0 equiv). The tube is sealed, evacuated, and backfilled with argon. The solvent (e.g., toluene, 0.2 M) is then added, followed by the N-protected aminoalkene (1.0 equiv) and the aryl or vinyl halide (1.2 equiv). The reaction mixture is then heated to the specified temperature and stirred for the indicated time (typically 12-24 h). After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired pyrrolidine or piperidine derivative.

Mandatory Visualization

Caption: Palladium-Catalyzed Intramolecular Carboamination Mechanism.

Copper-Promoted Intramolecular Carboamination of Unactivated Olefins

Copper-catalyzed intramolecular carboamination provides an alternative and often complementary approach to palladium-catalyzed methods for the synthesis of N-functionalized pyrrolidines and piperidines. These reactions typically employ a copper(II) carboxylate promoter and proceed via a proposed aminocupration followed by an intramolecular radical addition.[2]

Data Presentation

| Entry | Substrate | Promoter | Solvent | Temp (°C) | Yield (%) | d.r. (cis:trans) | Reference |

| 1 | N-(p-Tolylsulfonyl)-2-allylaniline | Cu(neodecanoate)₂ | Xylenes | 140 | 85 | - | [2] |

| 2 | N-Benzoyl-2-allylaniline | Cu(OAc)₂ | Toluene | 110 | 75 | - | [2] |

| 3 | N-(4-Pentenyl)benzenesulfonamide | Cu(neodecanoate)₂ | Xylenes | 140 | 72 | >20:1 | [2] |